
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, commonly known as 3-CMC, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has been developed with the aim of mimicking the effects of illegal drugs such as cocaine and amphetamines. The chemical structure of 3-CMC is similar to that of other cathinones, which are derived from the khat plant.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Probing
Electrophile and Nucleophile Utilization
A study by Nanjing Zhang, M. Tomizawa, and J. Casida (2004) described the synthesis of compounds using alpha-nitro ketone intermediates, showcasing their application as electrophiles and nucleophiles. This process was used to probe the interaction with the Drosophila nicotinic acetylcholine receptor, highlighting the compound's role in understanding receptor-ligand interactions (Zhang, Tomizawa, & Casida, 2004).
Anticancer and Antimicrobial Agents
Research conducted by Kanubhai D. Katariya, Dushyanth R. Vennapu, and S. Shah (2021) synthesized novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine moieties. These compounds demonstrated promising anticancer and antimicrobial activities, underscoring the potential of such chemical structures in therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Electro-Optic Materials
- Nonlinear Optical Materials: A. Facchetti et al. (2003) developed heterocycle-based electro-optic materials, demonstrating the utility of pyrrole-based chromophores in creating nonlinear optical/electro-optic multilayers. This research is indicative of the compound's relevance in advancing materials science, particularly in the development of optical and electro-optic devices (Facchetti et al., 2003).
Molecular Docking and Antimicrobial Activity
- Molecular Structure and Docking Studies: The work by C. Sivakumar et al. (2021) focused on the vibrational study, DFT analysis, and molecular docking of specific molecules, highlighting their antibacterial and antifungal effects. This study exemplifies the compound's potential in contributing to the design of new antimicrobial agents (Sivakumar et al., 2021).
Conductivity and Ionomer Films
- Conductivity Studies: Research by D. Ofer, R. Crooks, and M. Wrighton (1990) on polythiophenes and polypyrroles, including similar compounds, revealed finite windows of high conductivity. This investigation provides insights into the electrical properties of polymers and their applications in electronic devices (Ofer, Crooks, & Wrighton, 1990).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-7-18(21-14)24-17-10-11-22(13-17)19(23)9-8-15-5-3-6-16(20)12-15/h2-7,12,17H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMDPYAYJGUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
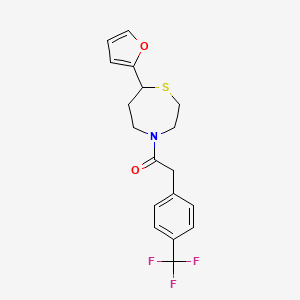
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2645795.png)
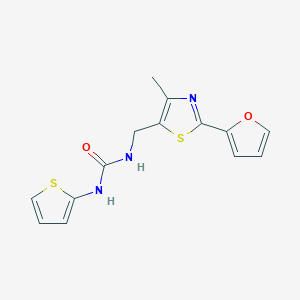
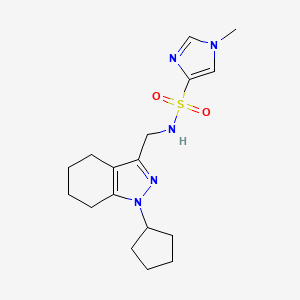
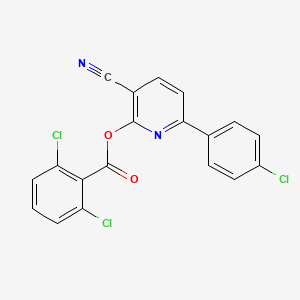
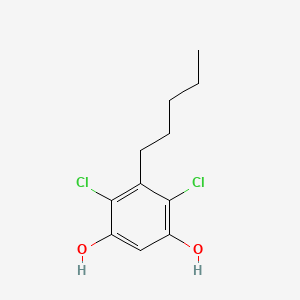
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)
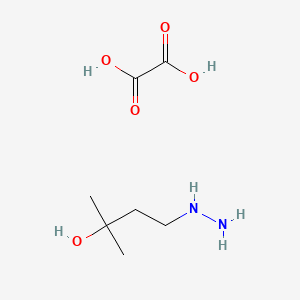
![2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2645807.png)